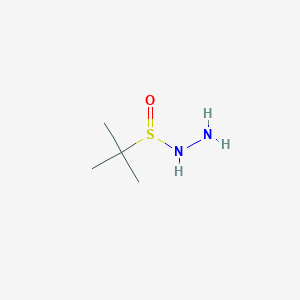
2-Methylpropane-2-sulfinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylpropane-2-sulfinohydrazide is an organic compound with a unique structure that includes a sulfinohydrazide group attached to a 2-methylpropane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropane-2-sulfinohydrazide typically involves the reaction of 2-methylpropane-2-sulfinyl chloride with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(CH3)3CS(O)Cl+NH2NH2→(CH3)3CS(O)NHNH2+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-Methylpropane-2-sulfinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinohydrazide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Various reduced forms depending on the reducing agent used.
Substitution: Substituted hydrazides with different functional groups.
科学研究应用
2-Methylpropane-2-sulfinohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methylpropane-2-sulfinohydrazide involves its interaction with molecular targets through its sulfinohydrazide group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
1,2-Bis(p-tolylsulfonyl)hydrazine: Similar in structure but with different substituents.
2-Methylpropane-2-sulfinamide: Contains a sulfinamide group instead of a sulfinohydrazide group.
Uniqueness
2-Methylpropane-2-sulfinohydrazide is unique due to its specific sulfinohydrazide group, which imparts distinct chemical reactivity and potential biological activities compared to similar compounds.
属性
分子式 |
C4H12N2OS |
|---|---|
分子量 |
136.22 g/mol |
IUPAC 名称 |
2-methylpropane-2-sulfinohydrazide |
InChI |
InChI=1S/C4H12N2OS/c1-4(2,3)8(7)6-5/h6H,5H2,1-3H3 |
InChI 键 |
YLNMSEIFQNQRMJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)S(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



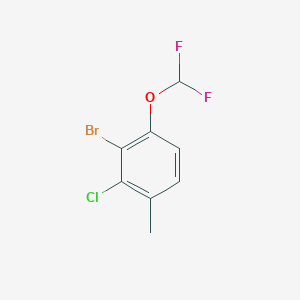
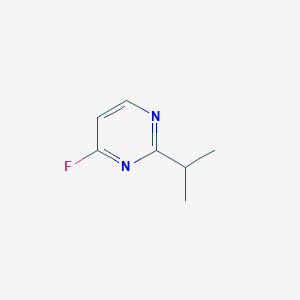
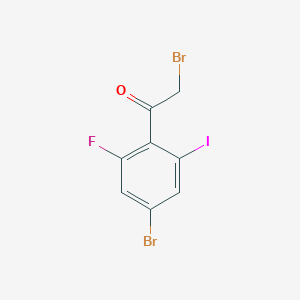
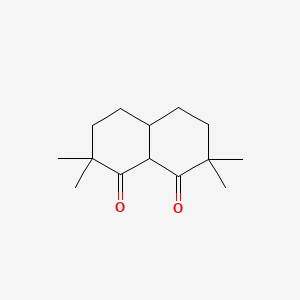

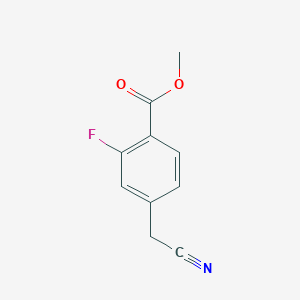
![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13121355.png)
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane](/img/structure/B13121358.png)
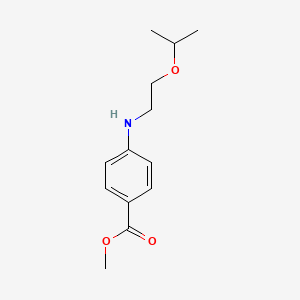

![(E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylicacid](/img/structure/B13121377.png)
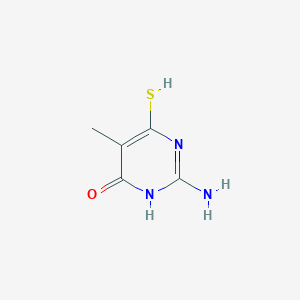
![5-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B13121385.png)
